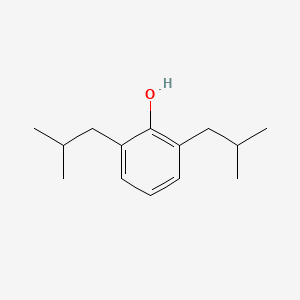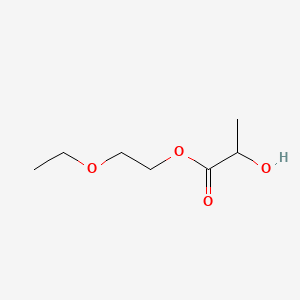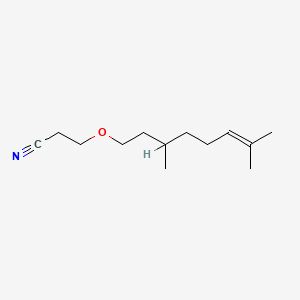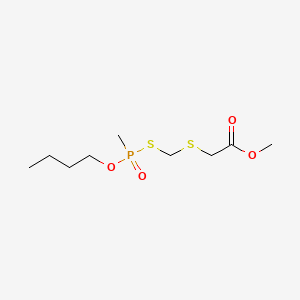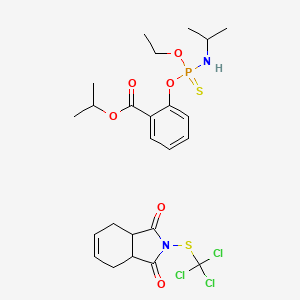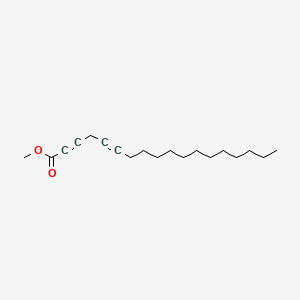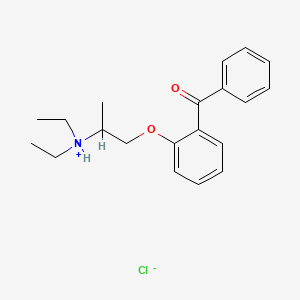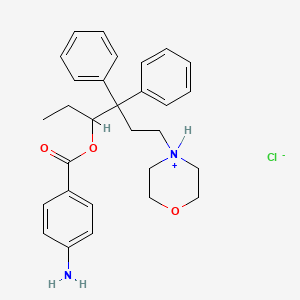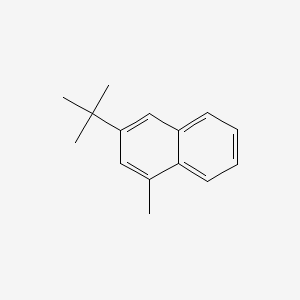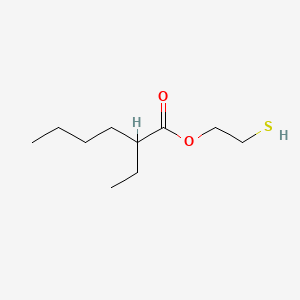
2-Mercaptoethyl 2-ethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptoethyl 2-ethylhexanoate is an organic compound with the molecular formula C10H20O2S. It is also known as 2-ethylhexanoic acid 2-mercaptoethyl ester. This compound is characterized by the presence of a mercapto group (-SH) and an ester functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Mercaptoethyl 2-ethylhexanoate can be synthesized through the esterification of 2-ethylhexanoic acid with 2-mercaptoethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes, such as lipases, can also be employed to catalyze the esterification process, offering a more environmentally friendly and efficient method .
Chemical Reactions Analysis
Types of Reactions
2-Mercaptoethyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: 2-mercaptoethanol and 2-ethylhexanol.
Substitution: Thioethers or thioesters.
Scientific Research Applications
2-Mercaptoethyl 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-mercaptoethyl 2-ethylhexanoate involves its reactive thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to modify proteins and enzymes, affecting their function and activity. The ester group can also undergo hydrolysis, releasing 2-mercaptoethanol and 2-ethylhexanoic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Mercaptoethyl 3,5,5-trimethylhexanoate
- (Dibutylstannylene)bis(thioethylene)bis(3,5,5-trimethylhexanoate)
- (Methylstannylidyne)tris(thioethylene)trilaurate
Uniqueness
2-Mercaptoethyl 2-ethylhexanoate is unique due to its specific combination of a mercapto group and an ester group, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both nucleophilic and electrophilic properties .
Properties
CAS No. |
67859-57-8 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
2-sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/C10H20O2S/c1-3-5-6-9(4-2)10(11)12-7-8-13/h9,13H,3-8H2,1-2H3 |
InChI Key |
GLZUYMAJJWRTGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ledienosid [German]](/img/structure/B13766944.png)
